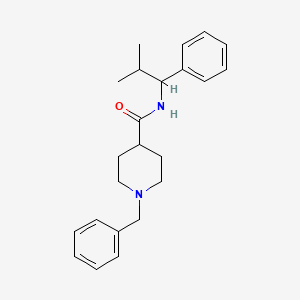

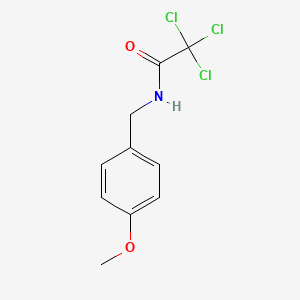

1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide" involves specific reactions that yield potent inhibitors or agents with significant biological activities. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized demonstrated varied anti-acetylcholinesterase activities, hinting at the nuanced influence of substituents on biological efficacy (Sugimoto et al., 1990). The synthesis processes often involve intricate steps to introduce specific functional groups that confer desired properties and activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide," plays a crucial role in their chemical and pharmacological profiles. Studies, such as the crystal and molecular structure analysis of various piperidine compounds, reveal the significance of intramolecular and intermolecular hydrogen bonds in determining their conformational flexibility and how they pack in crystals (Kuleshova & Khrustalev, 2000). These structural insights are foundational for understanding the compound's reactivity and interaction mechanisms.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that reflect their reactive chemical nature. For instance, the reaction of piperidine compounds with aryl isothiocyanates or isocyanates leads to distinct products, showcasing the compound's versatility in forming chemical bonds and structures (Tsuge & Inaba, 1973). Such reactions are pivotal for synthesizing new molecules with potential therapeutic applications.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are directly influenced by the molecular structure of piperidine derivatives. These properties are essential for determining the compound's suitability for various scientific and industrial applications. Detailed studies on hydroxy derivatives of hydropyridine provide insights into how intramolecular and intermolecular interactions affect these physical properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of "1-benzyl-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide" derivatives are influenced by their functional groups and molecular structure. For example, the presence of benzyl or phenyl groups can significantly enhance the activity of piperidine derivatives as acetylcholinesterase inhibitors, indicating the impact of chemical structure on biological activity (Sugimoto et al., 1990). Understanding these properties is crucial for the design and development of new compounds with desired chemical behaviors.

Applications De Recherche Scientifique

Anti-acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the queried compound, were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity, highlighting the role of structural modifications in enhancing enzyme inhibition potential. These compounds are being explored for their potential as antidementia agents, indicating their significant role in the development of treatments for neurodegenerative disorders (Sugimoto et al., 1990).

Structure-Activity Relationships

Further investigations into the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives have extended the understanding of how molecular modifications influence anti-AChE activity. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity, demonstrating the nuanced interplay between molecular structure and biological efficacy (Sugimoto et al., 1992).

Bioactivity of Metal Complexes

The synthesis and bioactivity study of novel benzamides and their copper and cobalt complexes reveal the potential of these compounds in antibacterial applications. Metal complexes exhibited superior activities compared to free ligands against various bacterial strains, suggesting a promising avenue for the development of new antibacterial agents (Khatiwora et al., 2013).

Pharmacokinetics of Novel Inhibitors

The study on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including derivatives similar to the queried compound, highlights the importance of understanding the metabolic and clearance pathways of potential therapeutic agents. This research underscores the critical role of chemical stability and enzymatic hydrolysis in the development of cancer treatments (Teffera et al., 2013).

Antagonistic Activity Against CCR5

Discovery of piperidine-4-carboxamide CCR5 antagonists, with potent anti-HIV-1 activity, showcases the therapeutic potential of such compounds in the treatment of HIV. The optimization process aimed at enhancing metabolic stability and inhibitory activity highlights the significance of targeted molecular design in drug discovery (Imamura et al., 2006).

Propriétés

IUPAC Name |

1-benzyl-N-(2-methyl-1-phenylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-18(2)22(20-11-7-4-8-12-20)24-23(26)21-13-15-25(16-14-21)17-19-9-5-3-6-10-19/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYKPLAJWPOUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)